molecular formula C22H18N4OS B11693474 N'-(4-(Methylthio)benzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

N'-(4-(Methylthio)benzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11693474
M. Wt: 386.5 g/mol
InChI Key: QAXXBENKOKVZLJ-OEAKJJBVSA-N
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Description

N’-(4-(Methylthio)benzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Methylthio)benzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-(methylthio)benzaldehyde with 3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Methylthio)benzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid for nitration, halogens for halogenation

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-(4-(Methylthio)benzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The aromatic rings and imine group may facilitate binding to these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-(Methylthio)benzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-(4-(Methylthio)benzylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(4-(Methylthio)benzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both naphthyl and methylthio groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H18N4OS/c1-28-19-10-6-15(7-11-19)14-23-26-22(27)21-13-20(24-25-21)18-9-8-16-4-2-3-5-17(16)12-18/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+

InChI Key

QAXXBENKOKVZLJ-OEAKJJBVSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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